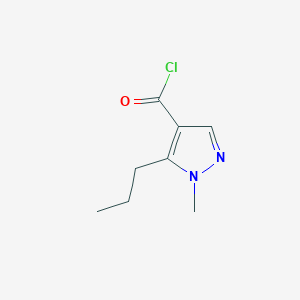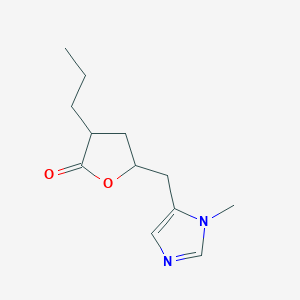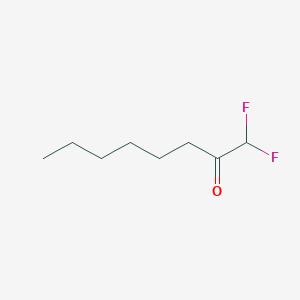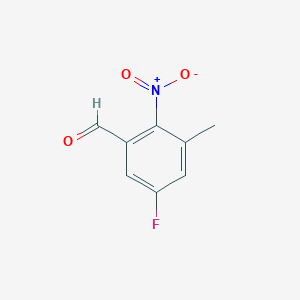![molecular formula C48H48CoN8 B12861796 cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B12861796.png)
cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene is a complex organometallic compound. This compound features a cobalt ion coordinated with a large, multi-ring ligand system, which includes multiple tert-butyl groups and nitrogen atoms. The structure is highly intricate, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene typically involves the coordination of cobalt ions with a pre-synthesized ligand. The ligand is often synthesized through a series of organic reactions, including cyclization and functional group modifications. The final coordination step usually requires specific conditions such as controlled temperature, inert atmosphere, and the presence of a base to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve large-scale synthesis of the ligand followed by its coordination with cobalt ions. The process would need to be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to handle the complex reaction conditions.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands around the cobalt ion can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The compound can form additional coordination bonds with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various ligands like phosphines, amines, or halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state cobalt complex, while substitution could result in a new complex with different ligands.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique coordination chemistry and potential catalytic properties. It can serve as a model compound for understanding the behavior of cobalt in complex environments.
Biology
In biological research, the compound’s interactions with biomolecules can be explored, potentially leading to insights into cobalt’s role in biological systems.
Medicine
The compound might be investigated for its potential therapeutic properties, such as its ability to interact with specific enzymes or proteins.
Industry
In industrial applications, the compound could be used as a catalyst in various chemical processes, including polymerization and organic synthesis.
作用机制
The mechanism by which this compound exerts its effects involves the coordination of the cobalt ion with various ligands. The cobalt center can participate in electron transfer reactions, facilitating redox processes. The large ligand system provides stability and specificity to the compound, allowing it to interact selectively with other molecules.
相似化合物的比较
Similar Compounds
Copper(II) 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine: Similar in structure but with copper instead of cobalt.
Nickel(II) phthalocyanine: Another similar compound with nickel as the central metal ion.
Zinc phthalocyanine: Features zinc as the central metal ion and is used in similar applications.
Uniqueness
The uniqueness of cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene lies in its specific coordination environment and the presence of multiple tert-butyl groups, which can influence its reactivity and stability compared to other similar compounds.
属性
分子式 |
C48H48CoN8 |
|---|---|
分子量 |
795.9 g/mol |
IUPAC 名称 |
cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H48N8.Co/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2 |
InChI 键 |
JDNDGDLXKJJJBD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


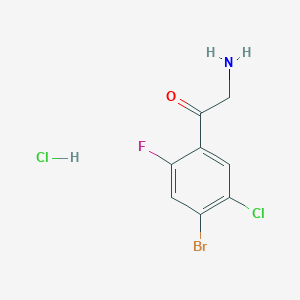
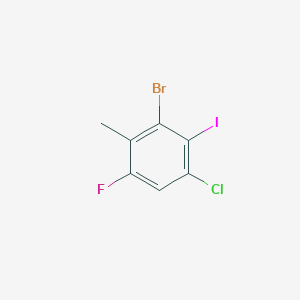
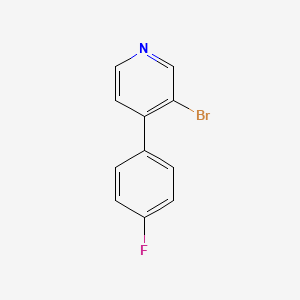
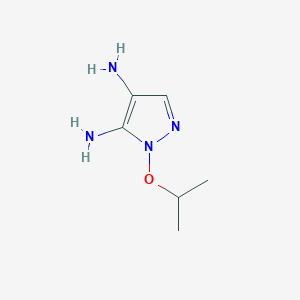

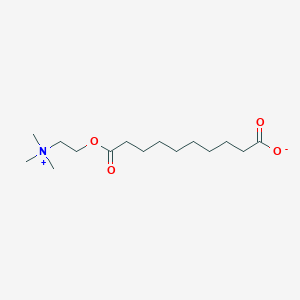
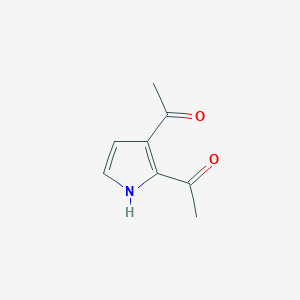
![4-Amino-4'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12861744.png)
![2-Bromo-7-ethoxybenzo[d]oxazole](/img/structure/B12861747.png)
